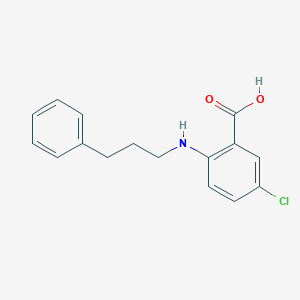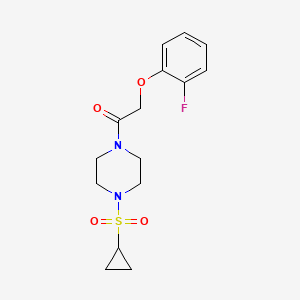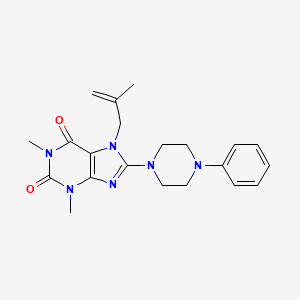
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol is not fully understood. However, it has been suggested that 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has also been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol inhibits the growth of cancer cells and induces apoptosis. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has also been shown to inhibit the growth of fungi and bacteria. In addition, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. However, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has certain limitations as well. Its solubility in water is low, which makes it difficult to administer in vivo. In addition, the cytotoxicity of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol needs to be carefully evaluated before its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol. One potential direction is to study the potential use of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol in combination with other anticancer agents. Another direction is to evaluate the potential use of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Furthermore, the development of more efficient synthesis methods for 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol could lead to the production of larger quantities for further studies.
Conclusion
In conclusion, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action and biochemical and physiological effects have been extensively studied. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has several advantages for lab experiments, but also has certain limitations. There are several future directions for the study of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol, which could lead to the development of new treatments for various diseases.
Métodos De Síntesis
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol can be synthesized using various methods, including the reaction of 1-(1-benzothiophen-3-yl)ethanone with 2-amino-1,3-benzoxazole in the presence of a base. Another method involves the reaction of 1-(1-benzothiophen-3-yl)ethanone with 2-amino-1,3-benzoxazole in the presence of a catalyst. The yield of 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol varies depending on the method used for synthesis.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been extensively studied for its potential applications in various fields. In the medical field, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has also been studied for its potential use as an anti-inflammatory agent. In addition, 1-(1-Benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol has been shown to have antifungal and antimicrobial properties.
Propiedades
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-(1,3-benzoxazol-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c20-14(12-10-22-16-8-4-1-5-11(12)16)9-18-17-19-13-6-2-3-7-15(13)21-17/h1-8,10,14,20H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOANIACSUIYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothiophen-3-yl)-2-[(1,3-benzoxazol-2-yl)amino]ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![3,4,5-trimethoxy-N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B2630039.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2630043.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630044.png)



